[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](2-methylbutan-2-yl)amine
Description
The compound (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole-derived amine featuring a tertiary alkyl substituent (2-methylbutan-2-yl) and a 1,5-dimethylpyrazole core. The bulky tertiary alkyl group distinguishes it from other pyrazole-based amines, influencing steric, electronic, and solubility properties .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-6-11(3,4)12-7-10-8-13-14(5)9(10)2/h8,12H,6-7H2,1-5H3 |
InChI Key |
VCYFAOQISYYODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(N(N=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Preparation via Electrophilic Amination of Diketones and Amines
A recent and practical method reported involves the direct synthesis of N-substituted pyrazoles from primary aliphatic amines and 1,3-diketones using an electrophilic amination reagent, O-(4-nitrobenzoyl)hydroxylamine, in dimethylformamide (DMF) solvent. This method is metal-free, fast, and adaptable for various amines, including branched aliphatic amines like 2-methylbutan-2-amine, which is the amine moiety in the target compound.
Procedure Summary:
- Dissolve the primary amine (e.g., 2-methylbutan-2-amine) in DMF.
- Cool the mixture in an ice-salt bath.
- Add 1,3-diketone (such as 2,4-pentanedione) and O-(4-nitrobenzoyl)hydroxylamine sequentially.
- Seal and heat the reaction mixture at 85 °C for approximately 1.5 hours.
- Workup involves extraction with aqueous base and organic solvents, drying, and purification by column chromatography.
Stepwise Synthesis: Pyrazole Formation, Methylation, and Alkylation
Another classical approach involves:
- Pyrazole Ring Formation: Cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole core.
- Methylation: Introduction of methyl groups at the 1 and 5 positions of the pyrazole ring using methylating agents like methyl iodide in the presence of a base.
- Alkylation: Attachment of the 2-methylbutan-2-yl amine group via alkylation of the pyrazole nitrogen or via substitution reactions using suitable alkyl halides or amines.
This approach is more classical and may require protection/deprotection steps and optimization of reaction conditions to achieve regioselectivity and good yields.
Industrial and Large-Scale Considerations
For industrial-scale synthesis, the direct electrophilic amination method is advantageous due to:
- Use of commercially available starting materials.
- Avoidance of metal catalysts, reducing cost and environmental impact.
- Short reaction times and relatively simple purification steps.
Scale-up experiments have been reported with similar conditions, maintaining yields and product purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitates amination |
| Temperature | 85 °C | Optimal for reaction progress without decomposition |
| Reaction Time | 1.5 hours | Sufficient for complete conversion |
| Reagents | O-(4-nitrobenzoyl)hydroxylamine (1.5 eq) | Electrophilic amination reagent |
| Workup | Extraction with 1 M NaOH and dichloromethane | Removes impurities and isolates product |
| Purification | Column chromatography (silica gel or alumina) | Ensures high purity of final compound |
| Yield | 36–44% (depending on amine variant) | Moderate yields, acceptable for complex substitution |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic singlets for the pyrazole proton (~5.7 ppm) and methyl groups (~2.1–2.3 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula C13H23N3 (molecular weight ~221.34 g/mol).
- Chromatography: Purity confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Electrophilic Amination | 2-methylbutan-2-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | 36–44 | Metal-free, simple, scalable | Moderate yield, purification needed |
| Stepwise Pyrazole Formation | Hydrazine, diketones, methyl iodide | Base (e.g., K2CO3), alkyl halides | Variable, multi-step | Variable | Control over substitution pattern | Multi-step, longer synthesis |
Research Findings and Notes
- The direct amination method is a recent advancement allowing direct functionalization of primary amines into pyrazole derivatives without metal catalysts, which is beneficial for pharmaceutical applications where metal contamination is a concern.
- The reaction tolerates a variety of primary amines, including branched aliphatic amines like 2-methylbutan-2-amine, making it suitable for synthesizing the target compound.
- Yields can be improved by optimizing reagent ratios, solvent volumes, and purification techniques.
- The method’s simplicity and scalability make it a preferred route for both laboratory synthesis and potential industrial production.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); conditionssolvent medium, room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Steric and Electronic Effects
Solubility and Lipophilicity
- The tertiary alkyl group in the target compound increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to polar analogs like the 4-methoxybenzyl derivative (logP ~2.8) .
- Fluorinated analogs exhibit moderate solubility due to the balance between hydrophobic fluorine atoms and polar amine groups .
Biological Activity
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a nitrogen-containing organic compound characterized by its unique pyrazole structure and amine functional group. The compound's structural complexity, attributed to the presence of dimethyl and 2-methylbutan-2-yl substituents, suggests potential for diverse biological activities. This article reviews current research findings on its biological activity, including pharmacological properties and mechanisms of action.
Structural Overview
The compound's chemical structure can be represented as follows:
This structure features a pyrazole ring that is known for its interaction with various biological targets, enhancing the compound's potential efficacy in medicinal applications.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Notable activities associated with compounds similar to (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine include:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 3-Methylpyrazole | Pyrazole ring with methyl substituent | Antimicrobial |
| 4-Aminoantipyrine | Pyrazole derivative with amino group | Analgesic properties |
| 1-(3-Methylphenyl)-3-pyrazolidinone | Pyrazole ring with phenyl group | Anti-inflammatory |
These compounds have shown efficacy in various pharmacological assays, suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may also possess similar activities due to its structural characteristics .
Case Studies and Experimental Findings
Recent investigations into related pyrazole compounds have yielded promising results:
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism was linked to the inhibition of bacterial cell wall synthesis .
- Analgesic Effects : Research on 4-Aminoantipyrine revealed its effectiveness in pain management through modulation of inflammatory pathways, hinting at similar potential for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine .
- Anti-inflammatory Properties : Compounds like 1-(3-Methylphenyl)-3-pyrazolidinone have been shown to reduce inflammation in animal models, suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may also exert anti-inflammatory effects .
Future Directions
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine. Future studies should focus on:
- In vitro and In vivo Testing : Comprehensive pharmacological testing to assess efficacy and safety profiles.
- Mechanistic Studies : Investigating the molecular interactions between the compound and biological targets.
Q & A
Q. What are the optimal synthetic routes for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step approach:
- Step 1: Alkylation of 1,5-dimethyl-1H-pyrazole using 2-methylbutan-2-yl halides in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) .
- Step 2: Condensation with a methylamine derivative under controlled pH and temperature.
- Key Conditions: Use polar aprotic solvents (e.g., THF or DMF) at 60–80°C to enhance reactivity. Purification via column chromatography or recrystallization improves purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Structural Analysis: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight .
- Crystallography: Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemistry and hydrogen-bonding patterns .
- Electronic Properties: UV-Vis spectroscopy and cyclic voltammetry assess π-π* transitions and redox behavior .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- Crystallographic Refinement: SHELXL-determined bond lengths/angles can clarify ambiguous proton environments .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for protease or kinase targets). Compare with structurally similar pyrazole derivatives (Table 1) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.
- Molecular Docking: Use AutoDock Vina to predict binding poses in silico, guided by crystallographic data from SHELX-refined structures .
Q. Table 1: Comparison of Pyrazole Derivatives’ Biological Activities
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | COX-2 | 0.45 | |
| 1-Methylpyrazole | Alcohol DH | 12.3 | |
| 3-Amino-5-methylpyrazole | HDAC | 2.1 |
Q. How can researchers address solubility limitations in aqueous biological assays?
- Co-Solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Prodrug Design: Introduce phosphate or acetyl groups to enhance hydrophilicity, followed by enzymatic cleavage in situ .
- Structural Analog Screening: Replace the 2-methylbutan-2-yl group with morpholine or polyethylene glycol (PEG)-linked moieties .
Q. What computational approaches are recommended for predicting reaction mechanisms or stability?
- DFT Calculations: Optimize transition states (e.g., for alkylation steps) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD): Simulate solvation effects in THF/water mixtures using GROMACS.
- Degradation Studies: Apply Arrhenius kinetics to predict shelf-life under varying pH and temperature .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
